2-(3-Bromobenzyl)-3-piperidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]piperidin-3-one |
InChI |
InChI=1S/C12H14BrNO/c13-10-4-1-3-9(7-10)8-11-12(15)5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2 |
InChI Key |
HOAWBOMWRVFXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(NC1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)-3-piperidinone typically involves the reaction of 3-bromobenzyl chloride with piperidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzyl)-3-piperidinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The piperidinone ring can be oxidized to form corresponding lactams.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or Dess-Martin periodinane are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include lactams and other oxidized derivatives.
Reduction: Products include secondary amines and other reduced derivatives.
Scientific Research Applications
2-(3-Bromobenzyl)-3-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzyl)-3-piperidinone involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the piperidinone ring can engage in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with 2-(3-Bromobenzyl)-3-piperidinone, such as brominated aromatic systems, heterocyclic cores, or ketone functionalities. Key differences in substituents and scaffolds influence their physicochemical and biological behaviors:
Table 1: Comparison of Structural Analogues
*Data sourced from and . LogP (partition coefficient) reflects lipophilicity; IC50 indicates inhibitory concentration (biological activity).
Key Observations:
Core Structure Impact: Piperidinone vs. Indolinone: The piperidinone ring in this compound lacks the conjugated indole system present in indolinone-based analogues (Table 1).
Substituent Effects: Bromine Position: Analogues with 2-bromobenzyl substituents (LogP = 5.458) exhibit higher lipophilicity than 3-bromobenzyl variants (LogP = 5.169), suggesting that halogen positioning influences solubility and membrane permeability . Functional Groups: Hydroxy or methoxy groups on the indolinone scaffold (Table 1) modulate electronic properties and hydrogen-bonding capacity, correlating with variations in IC50 values (41–42 µM).
Biological Activity: Indolinone derivatives with quinoline moieties (Table 1) display moderate inhibitory activity (IC50 ~41–42 µM), likely targeting kinase or protease enzymes. The absence of such extensions in this compound may limit direct biological activity unless further functionalized .
Physicochemical Properties
- Lipophilicity (LogP): The LogP values of indolinone analogues (Table 1) suggest that this compound may exhibit moderate lipophilicity (estimated LogP ~4–5), balancing solubility and permeability.
- Polarity: The ketone group in piperidinone enhances polarity compared to ester derivatives like 3-bromobenzyl 2-phenylacetate, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Q & A
Q. What are the common synthetic routes for 2-(3-Bromobenzyl)-3-piperidinone, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 3-bromobenzaldehyde or its derivatives. For example, condensation with cyclohexylamine (or piperidine analogs) followed by bromination or alkylation steps can yield the target compound. Key intermediates include 3-bromobenzyl halides or alcohols, which are coupled to the piperidinone core via nucleophilic substitution or reductive amination .
Example Reaction Pathway:
Step 1: Formation of 3-bromobenzyl bromide from 3-bromobenzyl alcohol using HBr or PBr₃ .
Step 2: Alkylation of 3-piperidinone with the brominated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How are purity and structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR spectra are analyzed to confirm the presence of the bromobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and the piperidinone backbone (carbonyl peak at ~208 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 268.14 for C₁₂H₁₄BrNO) and fragmentation patterns .
- Chromatography: HPLC or GC-MS assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in alkylation steps?
Methodological Answer:
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (NaBH₄) stabilize reactive species .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during bromobenzyl coupling .
Table 1: Optimization Parameters for Alkylation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | TBAB (10 mol%) | +15% |
| Solvent | DMF | +20% |
| Temperature | 0°C | +10% |
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Comparative Analysis: Cross-validate NMR/MS data with literature or computational predictions (e.g., density functional theory for chemical shifts) .
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in aromatic regions .
- Isotopic Labeling: Introduce or labels to trace reaction pathways and confirm bond formation .
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinase or protease libraries (e.g., PI3Kδ or acetylcholinesterase) using fluorescence-based activity assays .
- Molecular Docking: Model interactions with protein targets (e.g., PDB ID 6GZ) to predict binding affinities and active sites .
- Proteomics: Use affinity chromatography with immobilized compound analogs to pull down interacting proteins .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound derivatives?
Methodological Answer:
- Substituent Variation: Modify the bromobenzyl group (e.g., fluorination at para-position) or piperidinone substituents (e.g., methyl groups) to assess steric/electronic effects .
- Pharmacokinetic Profiling: Measure logP (lipophilicity), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) for lead optimization .
- In Vivo Efficacy: Test derivatives in disease models (e.g., murine inflammation or tumor xenografts) to correlate SAR with therapeutic outcomes .
Key Considerations for Experimental Design
- Data Reproducibility: Document reaction parameters (e.g., stirring rate, moisture sensitivity) to mitigate batch-to-batch variability .
- Safety Protocols: Handle brominated intermediates in fume hoods due to volatility and toxicity .
- Ethical Compliance: Follow institutional guidelines for biological testing, particularly in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
